2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Description
2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride (CAS: 116091-63-5) is a sulfonyl chloride derivative characterized by a methoxy group at the 2-position and a 2-oxopropyl substituent at the 5-position of the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems . Its sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable in pharmaceutical and materials science research.
Properties
IUPAC Name |
2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEWAIRJQKPKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518292 | |
| Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80223-79-6 | |
| Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80223-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Pathway
The principal synthetic route involves the chlorination of 2-methoxy-5-(2-oxopropyl)benzenesulfonic acid using thionyl chloride (SOCl₂) under reflux conditions. The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by a chloride ion, yielding the sulfonyl chloride derivative.
Reaction Conditions
- Solvent System : Dichloromethane (DCM) or chloroform, selected for their ability to dissolve both polar and non-polar intermediates while resisting side reactions with SOCl₂.
- Temperature : Reflux at 40–60°C for DCM or 61–62°C for chloroform, maintained for 4–6 hours to ensure complete conversion.
- Stoichiometry : A 1.2–1.5 molar excess of SOCl₂ relative to the sulfonic acid precursor to drive the reaction to completion.
Stepwise Procedure
- Dissolution : The sulfonic acid precursor (1.0 eq) is dissolved in anhydrous DCM under nitrogen atmosphere.
- Reagent Addition : SOCl₂ (1.5 eq) is added dropwise via pressure-equalizing funnel to control exothermicity.
- Reflux : The mixture is heated under reflux with continuous stirring, monitored by thin-layer chromatography (TLC; eluent: 7:3 hexane/ethyl acetate).
- Workup : Post-reaction, the mixture is cooled to 0°C, and excess SOCl₂ is quenched with ice-cold water.
- Purification : The organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure. The crude product is recrystallized from a 1:1 DCM/hexane mixture or purified via silica gel chromatography.
Industrial-Scale Production Techniques
Batch Process Optimization
Industrial synthesis prioritizes yield (>85%) and purity (>98%) through stringent parameter control:
- Reactor Design : Glass-lined steel reactors with corrosion-resistant coatings to handle SOCl₂’s corrosive nature.
- Temperature Gradients : Gradual heating from 25°C to reflux over 30 minutes to prevent thermal degradation of the oxopropyl group.
- In-line Analytics : Fourier-transform infrared (FTIR) spectroscopy monitors S=O stretching frequencies (1370 cm⁻¹ and 1170 cm⁻¹) to track reaction progress.
Continuous Flow Systems
Emerging methodologies employ microreactor technology to enhance efficiency:
- Residence Time : Reduced to 15–20 minutes through intensified mixing and heat transfer.
- Solvent Recycling : Integrated distillation units recover >90% of DCM, lowering production costs.
Reaction Optimization and Condition Analysis
Catalytic Enhancements
- Base Additives : Triethylamine (0.1 eq) neutralizes HCl byproducts, shifting equilibrium toward product formation.
- Microwave Assistance : Trials show a 30% reduction in reaction time (3 hours vs. 4.5 hours conventional) when using 150 W microwave irradiation.
Solvent Effects
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 40 | 4.5 | 78 |
| Chloroform | 61 | 5.0 | 82 |
| Toluene | 111 | 6.5 | 65 |
Polar aprotic solvents like DCM favor faster kinetics due to improved SOCl₂ solubility, while higher-boiling solvents marginally increase yield at the expense of prolonged reaction times.
Purification and Characterization Methods
Recrystallization Protocols
- Solvent Pair : DCM/hexane (1:1 v/v) achieves 95% recovery with >99% purity after two iterations.
- Crystal Morphology : Needle-like crystals form upon slow cooling (2°C/min), optimal for filtration.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J=8.4 Hz, 1H, ArH), 7.42 (dd, J=8.4, 2.4 Hz, 1H, ArH), 7.31 (d, J=2.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.12 (s, 2H, CH₂CO), 2.21 (s, 3H, COCH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1370 cm⁻¹ (asymmetric S=O), 1170 cm⁻¹ (symmetric S=O).
Challenges and Considerations
Hydrolysis Mitigation
The sulfonyl chloride group’s susceptibility to hydrolysis necessitates anhydrous conditions. Best practices include:
- Storage : Sealed amber vials under argon at –20°C.
- Handling : Glovebox use during weighing to exclude atmospheric moisture.
Byproduct Management
- HCl Off-Gassing : Scrubbers with NaOH solution neutralize gaseous HCl, ensuring workplace safety.
- Sulfur Dioxide : Side-product from SOCl₂ decomposition is captured via condensation traps.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrogen chloride (HCl) byproduct.
Reduction Reactions: Reducing agents such as LiAlH4 or NaBH4 are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents like KMnO4 or CrO3 are used in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonothioates.
Reduction Reactions: Sulfonyl hydrides.
Oxidation Reactions: Hydroxylated derivatives.
Scientific Research Applications
2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. It serves as a building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can enhance their stability and activity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The methoxy and oxopropyl groups can participate in various chemical transformations, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methoxy vs. Chloro
A key structural analog is 2-chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride (CAS: 593960-71-5), where the methoxy group is replaced by a chloro substituent. This substitution alters electronic properties:
- Electron-Withdrawing vs. This difference may accelerate nucleophilic substitution reactions in the chloro derivative .
- Safety Profile: The chloro-substituted compound has a documented safety profile under UN GHS guidelines, including hazards such as skin corrosion and acute toxicity . No equivalent safety data exists for the methoxy analog, though methoxy groups are generally less reactive in hazardous decomposition .
Functional Group Variations: Sulfonyl Chloride vs. Sulfonamide
The sulfonamide derivative 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS: 116091-63-5) shares the same aromatic substituents but replaces the sulfonyl chloride with a sulfonamide group. Key differences include:
- Reactivity : Sulfonamides are less reactive than sulfonyl chlorides, limiting their utility in coupling reactions but enhancing stability for direct pharmaceutical applications .
- Biological Activity : Sulfonamides are common in drug design (e.g., antimicrobial agents), whereas sulfonyl chlorides are typically intermediates.
Another related compound, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride (CAS: 911373-69-8), introduces a chiral aminopropyl chain, enhancing solubility and enabling targeted biological interactions, such as receptor binding .
Heterocyclic Analog: Isoxazole Substituent
2-(Isoxazol-5-yl)benzene-1-sulfonyl chloride (CAS: 87488-64-0) replaces the 2-oxopropyl group with an isoxazole ring. This heterocyclic substituent introduces:
- Enhanced Stability : The isoxazole ring’s aromaticity may improve thermal stability compared to the aliphatic 2-oxopropyl chain.
- Diverse Applications : Isoxazole-containing sulfonyl chlorides are explored in agrochemicals and kinase inhibitors due to their heterocyclic pharmacophore .
Biological Activity
2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a benzene ring, which is further substituted with a methoxy group and an oxopropyl group. Its molecular formula is and it has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound exhibits a balance of reactivity due to the presence of both the methoxy and oxopropyl groups, which can influence its interaction with various biological targets. The sulfonyl chloride group is particularly reactive, making it suitable for various nucleophilic substitution reactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxy-5-(2-oxopropyl)benzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions in solvents like dichloromethane or chloroform. The process can be monitored using thin-layer chromatography (TLC), followed by purification through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to modify biomolecules through electrophilic reactions. The sulfonyl chloride moiety can react with nucleophiles, leading to the formation of sulfonamide derivatives, which are known for their varied biological activities, including antimicrobial and anticancer properties.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Some derivatives of sulfonyl chlorides have shown promising antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes critical for survival.
- Anticancer Potential : Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The introduction of sulfonamide groups can enhance the efficacy of drugs targeting cancer pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study investigated the antimicrobial properties of various sulfonamide derivatives, including those derived from this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that compounds derived from sulfonyl chlorides exhibited cytotoxic effects, leading to reduced cell viability. This effect was attributed to the formation of reactive intermediates that interfere with cellular processes essential for cancer cell survival .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methoxybenzenesulfonyl chloride | C₇H₇ClO₂S | Lacks oxopropyl group; less versatile |
| 5-(2-Oxopropyl)benzenesulfonyl chloride | C₉H₉ClO₂S | Lacks methoxy group; affects reactivity |
| 2-Methoxy-5-(2-hydroxypropyl)benzenesulfonyl chloride | C₁₀H₁₃ClO₄S | Contains hydroxyl instead of oxo; different properties |
The unique combination of functional groups in this compound enhances its reactivity and potential applications in drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via sulfonation of a substituted benzene precursor, followed by chlorination. For example, a patent (WO2005/75415 A1) details the use of chlorosulfonic acid under controlled anhydrous conditions to introduce the sulfonyl chloride group . Optimization involves maintaining low temperatures (0–5°C) during sulfonation to prevent decomposition and using stoichiometric excesses of chlorinating agents (e.g., PCl₅) to maximize yield. Purity can be monitored via thin-layer chromatography (TLC) with UV detection.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodology :
- ¹H NMR : Aromatic protons appear as a multiplet in the δ 7.2–7.8 ppm range, with the methoxy group at δ ~3.9 ppm. The oxopropyl group shows a ketone carbonyl peak (δ ~208 ppm in ¹³C NMR) and a methylene singlet (δ 2.8–3.2 ppm) .
- IR : Strong absorption bands at ~1370 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl chloride group .
- Melting Point : Reported as 194–197°C; deviations may indicate impurities, necessitating recrystallization from dichloromethane/hexane .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology : Store under inert gas (Ar/N₂) at –20°C in airtight, amber glass vials to prevent hydrolysis. Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Moisture-sensitive steps should be performed in a glovebox or under nitrogen flow .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions, and how do steric/electronic effects from substituents influence this?
- Methodology : The sulfonyl chloride group reacts via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) chloride elimination. The electron-withdrawing methoxy and oxopropyl groups enhance electrophilicity at sulfur, accelerating reactivity with amines or alcohols. Steric hindrance from the 2-oxopropyl group may reduce reaction rates with bulky nucleophiles, requiring elevated temperatures (40–60°C) . Kinetic studies using pseudo-first-order conditions (excess nucleophile) can quantify these effects.
Q. How can competing side reactions (e.g., hydrolysis or disulfide formation) be minimized during sulfonamide synthesis?
- Methodology :
- Hydrolysis Control : Use anhydrous solvents and molecular sieves to sequester trace water.
- Disulfide Mitigation : Add reducing agents (e.g., TCEP) to thiol-containing reactions.
- pH Optimization : Conduct reactions in mildly basic conditions (pH 8–9) with slow amine addition to avoid excessive heat generation. Monitor by LC-MS to detect byproducts .
Q. What strategies enable stereoselective synthesis of chiral sulfonamide derivatives from this compound?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, (R)-(+)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide hydrochloride (a derivative) was synthesized using enantioselective hydrogenation with a Ru-BINAP catalyst . Polarimetric analysis and chiral HPLC (e.g., Chiralpak IA column) validate enantiomeric excess.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodology : Cross-validate using differential scanning calorimetry (DSC) for precise melting point determination. Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts). If impurities are suspected, employ preparative HPLC or column chromatography for purification .
Applications in Complex Systems
Q. Can this compound be used to study protein-ligand interactions via covalent modification?
- Methodology : Yes. The sulfonyl chloride group reacts selectively with lysine ε-amino or cysteine thiol groups in proteins. Incubate the compound with the target protein in pH 7.4 buffer (25°C, 1 hour), then quench with excess glycine. Confirm modification via MALDI-TOF MS or tryptic digest/LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
